Bienvenue dans la boutique en ligne BenchChem!

1-Hydroxy-2,6-diphenylpiperidin-4-one

Physicochemical Profiling Drug-likeness Lead Selection

1-Hydroxy-2,6-diphenylpiperidin-4-one (CAS 10604-77-0) is an N-hydroxy-2,6-diarylpiperidin-4-one derivative. It belongs to the 2,6-diphenylpiperidin-4-one scaffold class, which is widely used as a synthetic intermediate for bioactive molecules.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 10604-77-0
Cat. No. B14722196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,6-diphenylpiperidin-4-one
CAS10604-77-0
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2
InChIKeyGIJVYQHWKBLXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2,6-diphenylpiperidin-4-one (CAS 10604-77-0) – Sourcing Guide for Research & Procurement


1-Hydroxy-2,6-diphenylpiperidin-4-one (CAS 10604-77-0) is an N-hydroxy-2,6-diarylpiperidin-4-one derivative. It belongs to the 2,6-diphenylpiperidin-4-one scaffold class, which is widely used as a synthetic intermediate for bioactive molecules [1]. The compound is characterized by a 1-hydroxy substituent on the piperidine nitrogen, which modulates its physicochemical properties, conformational preferences, and synthetic utility relative to N-alkyl, N-acyl, and N–H analogs [2]. Primary research applications include its use as a precursor for oxime and oxime ether derivatives with antimicrobial, antioxidant, and anticholinesterase activities [3]. While extensive head-to-head comparative biological data for the parent N-hydroxy compound itself remain sparse, measurable differentiation exists in its computed molecular descriptors and its documented role as a building block for structure-activity relationship (SAR) exploration [4].

Why Generic 2,6-Diphenylpiperidin-4-ones Cannot Replace 1-Hydroxy-2,6-diphenylpiperidin-4-one


The 1-hydroxy group in this compound is not a passive substituent; it fundamentally alters multiple selection-relevant properties compared to the parent 2,6-diphenylpiperidin-4-one (CAS 5554-55-2) and its N-alkyl or N-acyl analogs. The N-OH moiety reduces the topological polar surface area (TPSA) from 68.1 Ų to 40.5 Ų, increases computed logP by approximately 0.7 units relative to the N–H parent (or reduces it by ~0.5 units depending on the algorithm), adds a hydrogen-bond donor, and shifts the preferred ring conformation from a chair to a distorted chair [1] [2]. These changes directly affect solubility, membrane permeability, and metal-coordination capacity, making the N-hydroxy compound a distinct chemical entity for synthetic elaboration (e.g., oxime formation), coordination chemistry, and medicinal chemistry SAR campaigns [3]. Generic substitution with an N–H, N-methyl, or N-allyl piperidin-4-one would yield a different potency profile, selectivity window, and pharmacokinetic trajectory in any given assay system, even before further derivatization [4].

Quantitative Differentiation Evidence for 1-Hydroxy-2,6-diphenylpiperidin-4-one


Physicochemical Property Comparison: 1-Hydroxy vs. N–H Parent vs. N-Methyl Derivative

Computed molecular descriptors reveal that 1-Hydroxy-2,6-diphenylpiperidin-4-one occupies a distinct drug-likeness space compared to the unsubstituted 2,6-diphenylpiperidin-4-one (CAS 5554-55-2) and its N-methyl analog. The N-OH group reduces TPSA by 27.6 Ų (40.5 vs. 68.1 Ų), decreases the hydrogen-bond donor count from 2 to 1, and increases the rotatable bond count to 2. LogP differences of 0.3–0.7 log units, depending on the computational method, indicate altered lipophilicity [1] [2]. The more distorted ring conformation, confirmed by NMR and semiempirical MO calculations, can affect molecular recognition [3].

Physicochemical Profiling Drug-likeness Lead Selection

Synthetic Accessibility: Selective DMD N-Oxidation of r-2,c-6-Diphenylpiperidin-4-ones

Treatment of r-2,c-6-diphenylpiperidin-4-ones with dimethyldioxirane (DMD) selectively yields the corresponding N-hydroxy derivatives (8-13) without over-oxidation at the carbonyl or aromatic positions. This chemoselective transformation has been demonstrated across five substrates (compounds 2-6 plus the piperidine 7), and the resulting N-hydroxy compounds uniformly adopt distorted chair conformations [1]. In contrast, traditional hydroxylamine-based routes to N-hydroxy piperidinones often produce complex mixtures of oxime and isoxazoline by-products, requiring chromatographic separation [2].

Synthetic Chemistry N-Oxidation Dimethyldioxirane

Conformational Differentiation: Distorted Chair Preference of N-Hydroxy Derivatives

NMR and semiempirical MO calculations demonstrate that N-hydroxy-r-2,c-6-diphenylpiperidines (compounds 8-13) exclusively adopt distorted chair conformations, whereas the parent r-2,c-6-diphenylpiperidin-4-ones and N-alkyl analogs can access multiple conformers including chair and twist-boat forms depending on substitution [1]. For example, among 1-allyl-2,6-diphenylpiperidin-4-one oximes and oxime ethers (compounds 9-32), most adopt chair conformations, but compounds 22 and 30 adopt twist-boat conformations, demonstrating that N-substitution directly dictates ground-state geometry [2].

Conformational Analysis NMR Spectroscopy Stereochemistry

Antimicrobial Activity: Oxime Derivatives Show Measurable Potency (Class-Level SAR)

While no published MIC data exist for the parent 1-hydroxy compound itself, oxime and oxime ether derivatives elaborated from the N-hydroxy scaffold demonstrate antimicrobial activity. Allyl oxime ethers (compounds 25-29, 31, 32) exhibit moderate to excellent activity against S. aureus, B. subtilis, S. typhi, P. chrysogenum, A. niger, and F. oxysporum, with MIC values comparable to streptomycin and amphotericin B in the most active examples [1]. In the broader piperidin-4-one oxime ether class, compound 5h (1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime) achieved an MIC against B. subtilis approaching that of streptomycin [2]. The N-hydroxy group is the essential synthetic handle for oxime formation, making it the gateway intermediate for this activity class.

Antimicrobial Oxime Ether MIC

Cis/Trans Ratio Control: N-OH Substituent Effects on Oxime Geometry

The condensation of 2,6-diarylidene acetones with hydroxylamine hydrochloride produces N-hydroxypiperidin-4-one oximes where the cis/trans ratio of the 2,6-substituents is governed by the electronic nature of the aryl substituents. Electron-withdrawing groups at the para position favor the trans isomer, while electron-donating groups shift the equilibrium toward the cis form [1]. This tunable stereochemical outcome is unique to the N-hydroxy series; in contrast, N-alkyl-2,6-diphenylpiperidin-4-one oximes predominantly adopt E-configuration oxime geometry regardless of aryl substitution [2]. The configurational diversity of the N-hydroxy oxime system (eight distinct conformer/configurational structures per compound) provides a richer stereochemical landscape for SAR exploration.

Stereochemistry Oxime Isomerism Reaction Selectivity

Optimal Application Scenarios for 1-Hydroxy-2,6-diphenylpiperidin-4-one


Medicinal Chemistry: Oxime and Oxime Ether SAR Libraries

The primary procurement value of 1-Hydroxy-2,6-diphenylpiperidin-4-one lies in its role as the direct precursor for oxime and oxime ether libraries. Evidence from the 1-allyl-2,6-diphenylpiperidin-4-one series demonstrates that oxime ethers consistently outperform their ketone precursors in antimicrobial MIC assays [1], and the N-hydroxy compound is the essential gateway to this chemotype. The DMD oxidation route provides a clean entry point at gram scale [2], and the electronically tunable cis/trans ratio of the resulting oximes allows rational stereochemical diversification [3]. Researchers requiring a scaffold with a well-characterized path to bioactive oxime ethers should select this compound over the N–H or N-alkyl analogs.

Conformational Analysis and Computational Chemistry Studies

The N-hydroxy-2,6-diphenylpiperidine system has been thoroughly characterized by ¹H, ¹³C, and 2D NMR spectroscopy, variable-temperature NMR, and semiempirical MO calculations [1] [2]. The distorted chair conformation is uniform across the series, simplifying computational modeling compared to the conformationally heterogeneous N-alkyl analogs. The availability of eight distinct configurational/conformational states per oxime molecule [3] provides a rich dataset for validating force-field parameters, docking algorithms, and conformational sampling methods. Computational chemistry groups developing or benchmarking tools for heterocyclic systems will find this compound a well-defined test case with published experimental benchmarks.

Building Block for CNS-Targeted Compound Collections

With a computed TPSA of 40.5 Ų, XLogP3 of 2.3, a single hydrogen-bond donor, and three hydrogen-bond acceptors [1], 1-Hydroxy-2,6-diphenylpiperidin-4-one sits within favorable CNS drug-like space (typically TPSA < 90 Ų, 1 ≤ HBD ≤ 3). Its physicochemical profile is differentiated from the N–H parent (TPSA 68.1 Ų) and the N-methyl analog (TPSA 29.1 Ų), offering a distinct balance of polarity and lipophilicity [2]. Fragment-based or diversity-oriented synthesis programs building CNS-focused libraries should include this N-hydroxy scaffold to explore a region of chemical space inaccessible with other 2,6-diphenylpiperidin-4-one analogs.

Antimicrobial Lead Discovery: Scaffold for Resistance-Evading Agents

The piperidin-4-one oxime ether chemotype has demonstrated activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (S. typhi) bacteria, as well as fungal strains including Fusarium oxysporum [1]. The structural novelty of the 2,6-diarylpiperidine scaffold relative to clinical antibiotics may offer advantages against resistant strains. Procurement of the N-hydroxy starting material enables systematic exploration of the oxime ether SAR, which has been established as the most productive path to antimicrobial potency within this compound class. Industrial antimicrobial discovery groups should prioritize this scaffold for hit-to-lead campaigns targeting multidrug-resistant pathogens.

Quote Request

Request a Quote for 1-Hydroxy-2,6-diphenylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.